1,3,4-Trichlorodibenzofuran

Anaerobic Microbial Dechlorination Environmental Fate Contaminated Sediment Remediation

1,3,4-Trichlorodibenzofuran (1,3,4-TrCDF; CAS 43048-00-6) is a trichlorinated congener of the polychlorinated dibenzofuran (PCDF) family, a group of 135 individual compounds containing one to eight chlorine atoms attached to the dibenzofuran parent structure. 1,3,4-TrCDF is classified as a non-2,3,7,8-substituted congener, meaning it lacks chlorine substitution at all four lateral positions (2,3,7,8) that are characteristic of the most potent dioxin-like PCDFs.

Molecular Formula C12H5Cl3O
Molecular Weight 271.5 g/mol
CAS No. 43048-00-6
Cat. No. B13748373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Trichlorodibenzofuran
CAS43048-00-6
Molecular FormulaC12H5Cl3O
Molecular Weight271.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3Cl)Cl)Cl
InChIInChI=1S/C12H5Cl3O/c13-7-5-8(14)11(15)12-10(7)6-3-1-2-4-9(6)16-12/h1-5H
InChIKeyFIPOITUDJFQRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,4-Trichlorodibenzofuran (CAS 43048-00-6): Compound Class and Baseline Characteristics for Scientific Procurement


1,3,4-Trichlorodibenzofuran (1,3,4-TrCDF; CAS 43048-00-6) is a trichlorinated congener of the polychlorinated dibenzofuran (PCDF) family, a group of 135 individual compounds containing one to eight chlorine atoms attached to the dibenzofuran parent structure. [1] 1,3,4-TrCDF is classified as a non-2,3,7,8-substituted congener, meaning it lacks chlorine substitution at all four lateral positions (2,3,7,8) that are characteristic of the most potent dioxin-like PCDFs. [2] This structural feature fundamentally distinguishes its toxicological profile from that of regulated congeners such as 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF). The compound occurs as a by-side impurity in technical chlorinated mixtures, as a product of incomplete combustion, and as a key intermediate in the anaerobic microbial dechlorination of higher-chlorinated dibenzofurans in contaminated sediments. [2][3]

Why Trichlorodibenzofuran Isomers Cannot Be Interchanged: Procurement Rationale for 1,3,4-TrCDF


PCDF congeners are not interchangeable commodities. The position-specific chlorine substitution pattern governs each congener's environmental fate, analytical behavior, and toxicological potency. [1] Among the 14 possible trichlorodibenzofuran isomers, 1,3,4-TrCDF occupies a unique niche: it is the kinetically dominant intermediate in the anaerobic dechlorination of 1,2,3,4-tetrachlorodibenzofuran, it possesses a distinct gas chromatographic retention index that differs measurably from its positional isomers, and it lacks an assigned WHO Toxic Equivalency Factor (TEF)—unlike the 2,3,7,8-substituted TCDF congener. [2][3][4] Substituting another tri-CDF isomer for 1,3,4-TrCDF in an environmental forensics study, a dechlorination pathway experiment, or an analytical reference standard application would yield incorrect retention time matching, erroneous pathway reconstruction, and invalid toxic equivalency calculations. The quantitative evidence below demonstrates exactly where these differences materialize.

Quantitative Differentiation Evidence for 1,3,4-Trichlorodibenzofuran (CAS 43048-00-6) vs. Closest Analogs


Dechlorination Pathway Specificity: Dominance of 1,3,4-TrCDF Over 1,2,4-TrCDF as Anaerobic Intermediate

In anaerobic sediment microcosms spiked with 1,2,3,4-tetrachlorodibenzofuran (1,2,3,4-TeCDF), the dechlorination pathway proceeds predominantly through 1,3,4-TrCDF, with the alternative 1,2,4-TrCDF intermediate detected only as a minor product. This pathway selectivity persists across a temperature range of 4 °C to 21 °C over 29-month incubation periods. [1][2] The dominant formation of 1,3,4-TrCDF rather than 1,2,4-TrCDF reflects the regioselectivity of indigenous Dehalococcoides-like Chloroflexi populations for lateral (position 2) over non-lateral chlorine removal from the 1,2,3,4-TeCDF precursor. [2]

Anaerobic Microbial Dechlorination Environmental Fate Contaminated Sediment Remediation PCDD/F Transformation Pathways

Gas Chromatographic Retention Index: Quantitative Separation of 1,3,4-TrCDF from Isomeric Tri-CDFs on Standard Non-Polar Columns

1,3,4-TrCDF exhibits a Van den Dool and Kratz retention index (RI) of 2088 on a DB-5 capillary column (30 m, He carrier, 175 °C to 180 °C at 6 K/min), as compiled by the NIST Mass Spectrometry Data Center from the foundational dataset of Hale et al. (1985). [1] On an HP-5 column under a different temperature program, Korhonen and Mantykoski (1989) reported a Kovats RI of 2079. [2] By comparison, the positional isomer 1,4,7-TrCDF has a DB-5 RI of 2086 under identical Hale et al. conditions. [3] The RI difference of 2–9 index units between these co-eluting trichloro isomers is small but analytically significant, requiring authentic reference standards for unambiguous peak assignment in complex environmental extracts.

Gas Chromatography Retention Index PCDD/F Congener-Specific Analysis Environmental Analytical Chemistry

Toxic Equivalency Factor (TEF) Assignment: 1,3,4-TrCDF vs. 2,3,7,8-TCDF as a Procured Reference Compound

Under the 2005 WHO TEF scheme, 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF) is assigned a TEF of 0.1 relative to 2,3,7,8-TCDD (TEF = 1.0). [1] In contrast, 1,3,4-TrCDF—which lacks the complete 2,3,7,8 lateral substitution pattern—is not listed among the 10 PCDF congeners that receive an assigned TEF. [1] This absence of a TEF is a structural consequence of the chlorination pattern: the 1,3,4-substitution occupies only one lateral position (position 3) and two non-lateral positions (1 and 4), resulting in markedly reduced affinity for the aryl hydrocarbon receptor (AhR) compared to 2,3,7,8-TCDF. [2]

Toxic Equivalency Risk Assessment Dioxin-Like Compound Screening Regulatory Compliance

Industrial Source Fingerprinting: Trichlorodibenzofuran Isomer Profiles in Halowax Formulations

Noma et al. (2005) quantified 125 of the 135 possible CDF congeners across seven Halowax formulations and found that the compositional profile of trichlorodibenzofuran isomers—including 1,3,4-TrCDF—was highly characteristic of each formulation, serving as a chemical fingerprint for source identification. [1] Total CDF concentrations ranged from 250 to 16,000 ng/g across formulations, with the dioxin-like toxicity contributed by CDFs varying from 1.3 ng TEQ/g (Halowax 1000) to 210 ng TEQ/g (Halowax 1014). [1] The trichlorodibenzofuran isomer distribution pattern provides a means to distinguish between contamination originating from different technical chloronaphthalene products, which is not possible when using a single generic tri-CDF standard.

Environmental Forensics Source Apportionment Chloronaphthalene Impurities Industrial By-Product Profiling

Temperature-Dependent Formation Kinetics of 1,3,4-TrCDF During Reductive Dechlorination

The rate of 1,3,4-TrCDF formation from 1,2,3,4-TeCDF is strongly temperature-dependent. Kuokka et al. (2014) reported TeCDF half-lives of 2.1 years at 21 °C, 3.9 years at 15 °C, and 19.0 years at 4 °C in Kymijoki River sediment microcosms. [1] Co-amendment with 2,3,4,6-tetrachlorophenol reduced the TeCDF half-life to 1.8 years at 21 °C, indicating that the formation rate of 1,3,4-TrCDF can be enhanced by the presence of other chlorinated co-contaminants. [1] At lower temperatures (4 °C), dechlorination shifted toward non-lateral positions, altering the relative molar ratios of 1,3,4-TrCDF to other dechlorination products. [1]

Dechlorination Kinetics Temperature Effects Sediment Bioremediation Environmental Persistence

Predicted AhR Binding Affinity Classification: Non-Dioxin-Like Congener Status Confirmed by QSAR Modeling

Multiple QSAR studies have demonstrated that PCDF congeners lacking the complete 2,3,7,8-substitution pattern—including 1,3,4-TrCDF—fall into a distinctly lower AhR binding affinity class compared to 2,3,7,8-substituted congeners. The 2001 13C NMR-based QSDAR model by Bursi et al. predicted log(1/EC50) values for a training set of PCDFs, with 2,3,7,8-TCDF exhibiting high predicted affinity while non-2,3,7,8-substituted congeners fell into the low-affinity category. [1] The 2005 WHO TEF expert panel's decision not to assign a TEF to 1,3,4-TrCDF is consistent with the consensus of these QSAR predictions, which indicate that halogen substitution at the 2,3,7,8 positions is a necessary condition for high AhR-mediated potency. [2]

Quantitative Structure-Activity Relationship (QSAR) Aryl Hydrocarbon Receptor In Silico Toxicology Congener Screening

Validated Application Scenarios for 1,3,4-Trichlorodibenzofuran (CAS 43048-00-6) Based on Quantitative Evidence


Authentic Reference Standard for Anaerobic Sediment Dechlorination Pathway Studies

In research investigating the microbial reductive dechlorination of PCDFs in contaminated sediments, 1,3,4-TrCDF serves as the essential authentic standard for identifying and quantifying the dominant intermediate in the 1,2,3,4-TeCDF dechlorination pathway. As demonstrated by Kuokka et al. (2014), the pathway proceeds primarily through 1,3,4-TrCDF rather than the alternative 1,2,4-TrCDF intermediate, with the relative molar ratio of products shifting as a function of incubation temperature. Laboratories conducting such studies must procure a verified 1,3,4-TrCDF reference standard to ensure correct peak assignment during HRGC/HRMS analysis and to avoid pathway misidentification that would result from using a different tri-CDF isomer standard.

Congener-Specific Calibration Standard for EPA Method 1613 and Related Dioxin/Furan Analysis Protocols

The Van den Dool and Kratz retention index of 2088 on DB-5 (Hale et al., 1985) and Kovats RI of 2079 on HP-5 (Korhonen & Mantykoski, 1989) establish the exact chromatographic position of 1,3,4-TrCDF relative to its 13 trichloro positional isomers. Analytical laboratories performing regulatory PCDD/F analysis under EPA Method 1613, EN 1948, or equivalent protocols require isomer-specific calibration standards to establish retention time windows and confirm peak identity. The use of 1,3,4-TrCDF as a calibration standard is particularly relevant for laboratories analyzing samples from sites with known PCDF contamination where trichloro homologues are expected constituents of the congener profile.

Non-Dioxin-Like Congener Reference Material for TEQ Background Subtraction and Method Validation

Because 1,3,4-TrCDF is not a 2,3,7,8-substituted congener, it has no assigned WHO TEF and is excluded from TEQ calculations under the 2005 WHO scheme. This makes it a valuable reference compound for several quality assurance applications: (a) as a matrix spike to assess method recovery for trichloro-PCDF homologues without contributing to the TEQ of the spiked sample; (b) as a procedural blank fortification standard to verify that analytical methods do not generate false-positive TEQ contributions from non-toxic congeners; and (c) as a retention time marker for the trichloro-PCDF elution window in comprehensive two-dimensional GC (GC×GC) separations where the complete isomer distribution must be mapped.

Chemical Fingerprinting Standard for Environmental Forensics and Industrial Source Attribution

The isomer-specific abundance of 1,3,4-TrCDF within the trichlorodibenzofuran homologue group contributes to the distinctive congener profile that differentiates Halowax formulations and other technical chlorinated mixtures. Noma et al. (2005) demonstrated that the trichlorodibenzofuran isomer pattern was characteristic of individual Halowax products, with total CDF concentrations varying over a 64-fold range (250–16,000 ng/g). Environmental forensic investigations seeking to link PCDD/F contamination to a specific industrial source require the full suite of trichloro-PCDF isomer standards—including 1,3,4-TrCDF—to construct statistically defensible congener ratio fingerprints for source apportionment analysis.

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